molecular formula C15H17N3O3 B2358264 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034226-93-0

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2358264
CAS No.: 2034226-93-0
M. Wt: 287.319
InChI Key: DINPLIVXEYKGGA-UHFFFAOYSA-N
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Description

N-((3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small-molecule therapeutics. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its metabolic stability and its role as a bioisostere for ester and amide functionalities. This heterocyclic system is often explored for its potential to engage in hydrogen bonding and other key molecular interactions with biological targets . The tetrahydro-2H-pyran-4-yl moiety, a saturated tetrahydropyran ring, is a common structural component in bioactive molecules that can influence a compound's physicochemical properties and overall pharmacokinetic profile. Compounds incorporating this fragment have been investigated as agonists for cannabinoid receptors and as core structures in various other pharmacological contexts. The specific research applications and biological activity profile of this compound are derived from its unique molecular architecture, making it a valuable intermediate for constructing more complex molecules or a candidate for direct biological screening. It is primarily used in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory environment. It is sold as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(12-4-2-1-3-5-12)16-10-13-17-14(18-21-13)11-6-8-20-9-7-11/h1-5,11H,6-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINPLIVXEYKGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Cyclization

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For the target compound, tetrahydro-2H-pyran-4-carboxylic acid serves as the acylating agent.

Procedure :

  • Amidoxime Preparation : React tetrahydro-2H-pyran-4-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
  • Cyclization : Treat the amidoxime intermediate with benzoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature for 12 hours.

Reaction Equation :
$$
\text{Tetrahydro-2H-pyran-4-carbonitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Amidoxime Intermediate}
$$
$$
\text{Amidoxime} + \text{Benzoyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole}
$$

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may require higher temperatures.
  • Catalysts : Phosphorus oxychloride (POCl₃) enhances reaction efficiency in some cases, as seen in related oxadiazole syntheses.

Functionalization with a Methylene Linker

Alkylation of the Oxadiazole

The 5-position of the oxadiazole is alkylated to introduce the methylene group. Bromomethylation using paraformaldehyde and hydrobromic acid (HBr) is a common approach.

Procedure :

  • Bromomethylation : React 3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole with paraformaldehyde and HBr in acetic acid at 60°C for 4 hours.
  • Isolation : Purify the bromomethyl intermediate via column chromatography (hexane/ethyl acetate, 7:3).

Challenges :

  • Competing side reactions at the oxadiazole’s nitrogen atoms necessitate controlled stoichiometry.
  • Steric hindrance from the tetrahydro-2H-pyran-4-yl group may reduce alkylation efficiency.

Coupling with Benzamide

Nucleophilic Substitution

The bromomethyl intermediate reacts with benzamide in a nucleophilic substitution.

Procedure :

  • Reaction Setup : Combine bromomethyl-oxadiazole (1 eq), benzamide (1.2 eq), and potassium carbonate (2 eq) in acetonitrile.
  • Conditions : Reflux at 80°C for 8 hours under nitrogen.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (yield: ~65%).

Alternative Methods :

  • Coupling Agents : Use EDC/HOBt in DMF for amide bond formation, though this may require pre-activation of the benzamide.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.43 (t, 2H, Ar-H), 4.32 (s, 2H, -CH2-), 3.98 (m, 2H, tetrahydropyran-O), 3.48 (m, 2H, tetrahydropyran-O), 2.01 (m, 1H, tetrahydropyran), 1.75–1.60 (m, 4H, tetrahydropyran).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (oxadiazole ring).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact
Cyclization Solvent DCM 72%
Alkylation Temp 60°C 68%
Coupling Agent K₂CO₃ 65%

Key Findings :

  • Lower temperatures during cyclization reduce byproduct formation.
  • Polar solvents improve benzamide solubility but may necessitate longer reaction times.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, structural analogs demonstrate:

  • S1P1 Receptor Agonism : Pyrazole-oxadiazole hybrids show immunomodulatory potential.
  • Antimicrobial Activity : Oxadiazole derivatives inhibit bacterial growth via membrane disruption.

Chemical Reactions Analysis

Types of Reactions

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and benzamide moieties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name/ID Key Substituents Molecular Weight (g/mol) Biological Activity (Inferred/Reported) Reference
Target Compound: N-((3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide - 1,2,4-Oxadiazole with tetrahydro-2H-pyran-4-yl
- Benzamide backbone
Not explicitly reported Unknown (structural analogs suggest kinase inhibition) N/A
1259612-71-9: 3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide - 1,3,4-Oxadiazole with methyl
- Thiazol-2-yl group
- Tetrahydro-2H-pyran
Not explicitly reported Kinase inhibition (e.g., FLT3, EGFR)
EP 3 532 474 B1: 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide - Cyclohexylethoxy group
- Fluorine substituent
~437.5 (estimated) Anticancer (kinase-targeted)
EP 1 : Compound 1 (5-Methyl-1,2,4-oxadiazol-3-yl derivative) - 5-Methyl-1,2,4-oxadiazole
- Nitrophenylaminoethyl group
~456.4 (estimated) Antiviral, antiplatelet aggregation
RCSB PDB NU9 Ligand: N-{[4-(4-Phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide - Trifluoromethyl-oxadiazole
- Phenylthiazole group
514.519 Kinase/protease inhibition (structural data)

Key Findings and Implications

Oxadiazole Substitution Patterns: The 1,2,4-oxadiazole ring in the target compound is substituted with a tetrahydro-2H-pyran-4-yl group, which may enhance solubility compared to methyl- or aryl-substituted oxadiazoles (e.g., compounds) .

Benzamide Backbone Modifications: The target compound lacks additional functionalization on the benzamide ring, unlike analogs with fluoro (EP 3 532 474 B1) or phenoxy (1259612-71-9) groups, which are linked to enhanced target selectivity or bioavailability .

Biological Activity Trends :

  • Compounds with thiazole or triazole appendages (e.g., RCSB PDB ligand, Compound 3) often exhibit kinase or protease inhibitory activity due to their ability to chelate metal ions or form hydrogen bonds .
  • The tetrahydro-2H-pyran moiety, common in the target compound and EP 3 532 474 B1, is associated with improved pharmacokinetic profiles, including reduced clearance and increased half-life .

Patent Applications and Therapeutic Indications :

  • compounds emphasize applications in cancer and viral infections , likely through modulation of platelet aggregation or viral replication pathways .
  • EP 3 532 474 B1 derivatives are explicitly designed for kinase inhibition (e.g., FLT3, EGFR), with fluorinated substituents enhancing binding to hydrophobic active sites .

Biological Activity

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C13_{13}H16_{16}N4_{4}O2_{2}, with a molecular weight of approximately 250.29 g/mol. The structure features a benzamide moiety linked to a tetrahydro-pyran and an oxadiazole ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are outlined below:

1. Anticancer Activity

Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, a study highlighted that compounds with similar structures showed significant inhibition of RET kinase activity, which is implicated in various cancers . The introduction of the tetrahydro-pyran moiety may enhance the bioavailability and selectivity of these compounds towards cancer cells.

2. Antimicrobial Activity

The antimicrobial properties of benzamides are well-documented. Research on related compounds suggests that they can effectively inhibit bacterial growth. For example, a series of benzamide derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial proliferation .

3. Anti-inflammatory Effects

Compounds with oxadiazole structures have been reported to exhibit anti-inflammatory properties. This is significant for developing treatments for inflammatory diseases where reducing inflammation is crucial.

The mechanisms through which this compound exerts its biological effects likely involve multiple pathways:

Inhibition of Kinases

The compound may act as a kinase inhibitor by binding to the active sites of specific kinases involved in cell signaling pathways related to cancer progression.

Interaction with Receptors

Similar compounds have shown the ability to interact with cannabinoid receptors (CB1 and CB2), suggesting potential analgesic properties . This interaction could modulate pain pathways and provide therapeutic benefits in pain management.

Case Studies

Several studies have evaluated the biological activities of similar compounds:

Study Compound Activity Findings
4-chloro-benzamidesRET kinase inhibitionStrong inhibition observed in ELISA assays.
Benzamide derivativesAntimicrobialEffective against both Gram-positive and Gram-negative bacteria.
Cannabinoid agonistsAnalgesic effectsLow CNS penetration with significant analgesic properties.

Q & A

Q. What are the recommended synthetic routes and critical optimization parameters for N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings and benzamide coupling. Key steps include:
  • Oxadiazole formation : Reacting nitrile precursors with hydroxylamine under controlled pH (7–9) and temperature (80–100°C) .
  • Benzamide coupling : Using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or THF) at 0–25°C .
    Optimization Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°C (oxadiazole step)Higher yields with precise control
pH7–9 (hydroxylamine reactions)Prevents side-product formation
PurificationColumn chromatography (silica gel, EtOAc/hexane)Purity >95%

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., tetrahydro-2H-pyran-4-yl proton signals at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₃O₃: 300.1348) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What initial biological screening approaches are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize target-agnostic assays to identify broad activity:
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Combine experimental and computational methods:
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified proteins (e.g., kinases) .
  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with oxadiazole nitrogen) .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address variability via:
  • Dose-response curves : Compare EC₅₀/IC₅₀ values under standardized conditions (e.g., serum-free media) .
  • Metabolic stability assays : Incubate with liver microsomes to assess if metabolites contribute to activity .
  • Structural analogs : Synthesize derivatives to isolate functional group contributions (e.g., tetrahydro-2H-pyran vs. cyclohexyl) .

Q. What computational strategies predict the impact of substituents on bioactivity?

  • Methodological Answer : Leverage quantitative structure-activity relationship (QSAR) models:
  • Descriptors : Calculate logP, polar surface area, and H-bond donors/acceptors using ChemAxon .
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to forecast activity against specific targets .
  • Free Energy Perturbation (FEP) : Simulate substituent effects on binding energy (ΔΔG) .

Q. How do reaction conditions influence the stereochemical outcomes of the tetrahydro-2H-pyran-4-yl group?

  • Methodological Answer : Control stereochemistry via:
  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of pyran precursors .
  • Circular Dichroism (CD) : Verify enantiomeric excess (ee) of intermediates .
  • X-ray crystallography : Resolve absolute configuration of final compound .

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